(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol

Asymmetric synthesis Grazoprevir intermediate Cyclopropanol building block

(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol (CAS 1350619-77-0) is a chiral, trans-configured cyclopropanol derivative bearing a terminal alkyne side chain. It serves as a critical late-stage intermediate (building block in the synthesis of grazoprevir, a potent HCV NS3/4A protease inhibitor approved as part of the combination therapy Zepatier.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Cat. No. B8764465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC#CCCCC1CC1O
InChIInChI=1S/C8H12O/c1-2-3-4-5-7-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1
InChIKeyNLHROWOWTHQMEZ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol Procurement Guide: A Key Chiral Intermediate for Grazoprevir Synthesis


(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol (CAS 1350619-77-0) is a chiral, trans-configured cyclopropanol derivative bearing a terminal alkyne side chain. It serves as a critical late-stage intermediate (building block 2) in the synthesis of grazoprevir, a potent HCV NS3/4A protease inhibitor approved as part of the combination therapy Zepatier [1]. The compound's rigid cyclopropane ring and stereodefined (1R,2R) configuration are essential for the biological activity of the final drug molecule, as the fused cyclopropane moiety significantly improves potency and selectivity against genotype 1–3 NS3/4A proteases [1].

Why Generic (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol Substitution Fails in Grazoprevir Synthesis


The (1R,2R) stereochemistry and terminal alkyne functionality of this cyclopropanol are not interchangeable with other in-class compounds. The trans-cyclopropanol configuration is directly required for the macrocyclic HCV protease inhibitor pharmacophore; even minor diastereomeric impurities or alternative stereoisomers (e.g., cis-(1R,2S) or enantiomeric (1S,2S)) lead to inactive or poorly active grazoprevir analogs [1]. Furthermore, the first-generation synthesis of this building block relied on enzymatic resolution of a racemic Simmons–Smith cyclopropanation product followed by hazardous lithium acetylide coupling, which was deemed unsuitable for long-term commercial production due to process hazards, low overall yield, and inefficiency [1]. Therefore, a supplier offering this compound without rigorous proof of enantiomeric purity (>99.8% ee) or with batch-to-batch variability in the alkyne installation poses a direct risk to downstream drug synthesis success.

Quantitative Differentiation of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol from Alternative Synthetic Routes


Overall Yield Improvement Over First-Generation Enzymatic Resolution Route

The asymmetric synthesis route reported by Xu et al. provides the target (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol building block in 51% overall yield from (S)-epichlorohydrin, without isolation of any intermediates [1]. In contrast, the first-generation production process (enzymatic resolution of racemic Simmons–Smith cyclopropanation product, followed by acetylide coupling) was described as low-yielding and unsuitable for long-term use [1]. While an exact numerical yield for the first-generation route is not disclosed, the authors explicitly state that the new route overcomes the hazards and inefficiencies of the prior process, representing a significant improvement for large-scale procurement [1].

Asymmetric synthesis Grazoprevir intermediate Cyclopropanol building block Process chemistry

Enantiomeric Purity: >99.8% Optical Purity vs. Racemic Mixture

The asymmetric synthesis delivers the trans-cyclopropanol building block with >99.8% optical purity, as determined by chiral HPLC analysis [1]. This is a critical differentiator because the first-generation route produced a racemic mixture requiring enzymatic resolution, which inherently limited the maximum theoretical yield to 50% and introduced the risk of enantiomeric contamination [1]. Diastereomeric purity is also tightly controlled: the key cyclopropanation step proceeds with a trans/cis ratio of >200:1 [1].

Chiral purity Enantioselective synthesis Grazoprevir intermediate Optical purity

Diastereoselective Cyclopropanation: >200:1 trans/cis Ratio

The intramolecular SN2 displacement–ring closure step, using a sterically bulky dimethyl amide group on phosphonate 4, achieves a trans/cis ratio of >200:1 in the formation of cyclopropyl amide 10 [1]. This level of diastereoselectivity far exceeds that of alternative phosphonate reagents: for example, phosphonate with R = CO2Et gave only a >97:3 ratio, and R = COMe gave >97:3 but with a much lower yield (45%) [1]. The exceptional diastereoselectivity directly translates to higher purity of the final (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol, minimizing the need for diastereomer separation [1].

Diastereoselectivity Cyclopropanation trans-Cyclopropanol Process robustness

Efficient Alkyne Installation with Homogeneous Base System

Installation of the terminal alkyne via dehydrobromination of dibromide 13 was optimized using LiNH(CH2)2NEt2, which forms a homogeneous reaction mixture, in contrast to the commonly used LiNH(CH2)2NH2 (Li-DAP) that generates a thick triphasic slurry [1]. The homogeneous system using LiNH(CH2)2NEt2 consistently achieves >90% assay yield for the desired alkyne 14, compared to ~80% with the heterogeneous Li-DAP system, which also leaves 5–10% unreacted bromoalkene intermediates [1].

Terminal alkyne Zipper reaction Dehydrobromination Process safety

Optimal Procurement and Application Scenarios for (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol


Large-Scale Commercial Synthesis of Grazoprevir (Zepatier) for HCV Treatment

Procuring this compound with >99.8% optical purity and consistent trans/cis ratios (>200:1) is essential for pharmaceutical manufacturers scaling up grazoprevir production. The 51% overall synthetic yield without intermediate isolation, combined with the homogeneous alkyne installation (>90% yield per step), makes this building block economically viable for multi-kilogram campaigns [1].

Quality Control and Batch Release Testing for cGMP Manufacturing

For cGMP production, the compound's chiral purity (>99.8% ee) and diastereomeric ratio (>200:1 trans/cis) are critical quality attributes that must be verified via HPLC. Suppliers offering this compound with certification against these benchmarks directly reduce the analytical burden and rejection risk for pharmaceutical end users [1].

Medicinal Chemistry Exploration of HCV Protease Inhibitor Analogs

Researchers synthesizing novel grazoprevir analogs require the exact (1R,2R) stereochemistry to maintain potency against NS3/4A protease. Use of racemic or cis-configured cyclopropanol intermediates would abolish the conformational constraint essential for target binding, as demonstrated by grazoprevir's structure–activity relationship studies [1].

Quote Request

Request a Quote for (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.